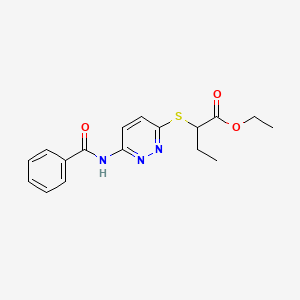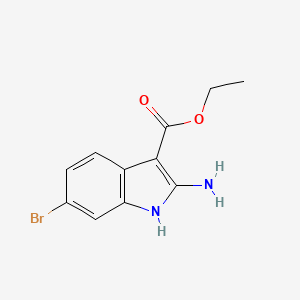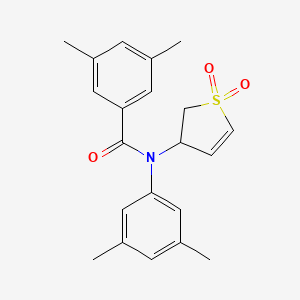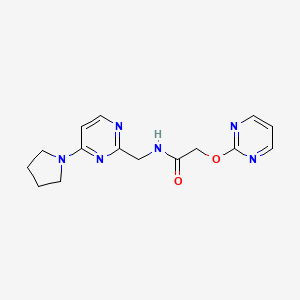![molecular formula C17H15BrClNO4 B2631612 {[(4-Bromophenyl)methyl]carbamoyl}methyl 4-chloro-2-methoxybenzoate CAS No. 1795032-94-8](/img/structure/B2631612.png)
{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-chloro-2-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-chloro-2-methoxybenzoate” is a complex organic molecule. It contains several functional groups, including a carbamoyl group, a methoxy group, and a benzoate group. The presence of bromine and chlorine atoms suggests that it might be involved in halogen bonding interactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the presence of the halogen atoms. The bromophenyl and chloromethoxybenzoate groups are likely to contribute significantly to the overall shape and properties of the molecule .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carbamoyl, methoxy, and benzoate groups, as well as the bromine and chlorine atoms. These groups could potentially participate in a variety of chemical reactions, depending on the conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure and the presence of the various functional groups. For example, the halogen atoms might increase its polarity, while the carbamoyl and benzoate groups could potentially influence its solubility and reactivity .
科学的研究の応用
Synthesis and Structural Characterization
Research on bromophenol derivatives and related compounds often focuses on their synthesis and structural elucidation. For instance, Zhao et al. (2004) detailed the isolation of new bromophenol derivatives from the red alga Rhodomela confervoides, highlighting the structural diversity of these compounds through advanced spectroscopic methods. Although the compounds were found inactive against several human cancer cell lines and microorganisms, the study is significant for understanding the structural basis of bromophenol derivatives (Zhao et al., 2004).
Swamy et al. (2020) synthesized two dihydrofuran carbonitrile derivatives, showcasing a coordinated compliance with chloro-methyl and bromo-methyl exchange rules. The study not only elucidates the compounds' structures via X-ray crystallography but also explores their electronic properties through DFT calculations, indicating potential for further pharmacological exploration (Swamy et al., 2020).
Biological Evaluation and Potential Applications
Several studies explore the biological activities of bromophenol derivatives and related compounds. For example, research on the marine endophytic fungus Nigrospora sp. led to the isolation of new compounds with moderate antitumor and antimicrobial activities (Xia et al., 2011). These findings suggest the potential application of such compounds in developing new therapeutic agents.
Furthermore, Li et al. (2011) isolated 19 naturally occurring bromophenols from the marine red alga Rhodomela confervoides, with some exhibiting potent antioxidant activities stronger than standard controls. This underscores the potential of these compounds in food preservation and pharmaceuticals as natural antioxidants (Li et al., 2011).
Safety and Hazards
作用機序
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
Without specific information, it’s challenging to detail the exact mode of action of “{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-chloro-2-methoxybenzoate”. In general, compounds like this could interact with their targets through various mechanisms, such as oxidative addition or transmetalation .
Biochemical Pathways
The compound could potentially be involved in biochemical pathways related to Suzuki–Miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in many biological processes.
Result of Action
The compound could potentially influence cellular processes through its involvement in carbon-carbon bond formation .
特性
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 4-chloro-2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClNO4/c1-23-15-8-13(19)6-7-14(15)17(22)24-10-16(21)20-9-11-2-4-12(18)5-3-11/h2-8H,9-10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWYVPLPIQFCNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2631531.png)
![2-(4-fluorophenyl)-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2631533.png)


![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2631538.png)



![2-Indol-1-yl-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)ethanone](/img/structure/B2631546.png)
![7-[2-(4-Methoxyphenyl)-2-oxoethoxy]-3-phenylchromen-4-one](/img/structure/B2631547.png)


![1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2631551.png)